Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate
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Overview
Description
Propyl 4-(2-iodobenzamido)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 4-(2-iodobenzamido)benzoate typically begins with commercially available starting materials such as 4-aminobenzoic acid, 2-iodobenzoic acid, and propanol.
Step 1 - Formation of Benzamide: The first step involves the formation of the benzamide intermediate. This is achieved by reacting 4-aminobenzoic acid with 2-iodobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2 - Esterification: The benzamide intermediate is then esterified with propanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield propyl 4-(2-iodobenzamido)benzoate.
Industrial Production Methods: Industrial production of propyl 4-(2-iodobenzamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propyl 4-(2-iodobenzamido)benzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic rings and the amide group.
Hydrolysis: The ester group in propyl 4-(2-iodobenzamido)benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products may include azido or cyano derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the aromatic rings.
Hydrolysis: The major products are 4-(2-iodobenzamido)benzoic acid and propanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Propyl 4-(2-iodobenzamido)benzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Due to its structural features, propyl 4-(2-iodobenzamido)benzoate may be explored for its potential as a pharmacophore in drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propyl 4-(2-iodobenzamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can facilitate binding to specific sites, while the benzamide and ester groups can interact with other molecular targets. The exact pathways and molecular targets would depend on the specific context of its use.
Comparison with Similar Compounds
Propyl Benzoate: Similar in structure but lacks the iodinated benzamide group.
4-(2-Iodobenzamido)benzoic Acid: Similar but lacks the propyl ester group.
2-Iodobenzamide: Contains the iodinated benzamide group but lacks the benzoate moiety.
Uniqueness: Propyl 4-(2-iodobenzamido)benzoate is unique due to the combination of the propyl ester, iodinated benzamide, and benzoate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16INO3 |
---|---|
Molecular Weight |
409.22 g/mol |
IUPAC Name |
propyl 4-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16INO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
XPUYLXBARFQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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